

Benzyl-PEG7-acid as a Bifunctional Linker: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Benzyl-PEG7-acid*

Cat. No.: *B11934107*

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Introduction

In the landscape of modern therapeutics, bifunctional linkers are critical components in the design of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). These linkers bridge a targeting moiety and an effector molecule, and their chemical properties significantly influence the overall efficacy, stability, and pharmacokinetic profile of the conjugate. Among the various classes of linkers, those incorporating polyethylene glycol (PEG) chains have gained prominence due to their ability to enhance solubility, reduce immunogenicity, and provide spatial separation between the conjugated molecules.

This technical guide provides a comprehensive overview of **Benzyl-PEG7-acid**, a heterobifunctional linker featuring a benzyl-protected hydroxyl group at one terminus and a carboxylic acid at the other, connected by a seven-unit PEG chain. The benzyl group serves as a stable protecting group for the hydroxyl functionality, allowing for selective reactions involving the carboxylic acid. The PEG7 spacer offers a balance of hydrophilicity and defined length, which is crucial for optimizing the performance of the final bioconjugate. This document will detail the physicochemical properties, synthesis, experimental protocols for conjugation, and applications of **Benzyl-PEG7-acid** in drug development.

Physicochemical Properties of Benzyl-PEG7-acid

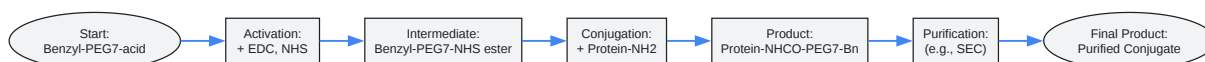
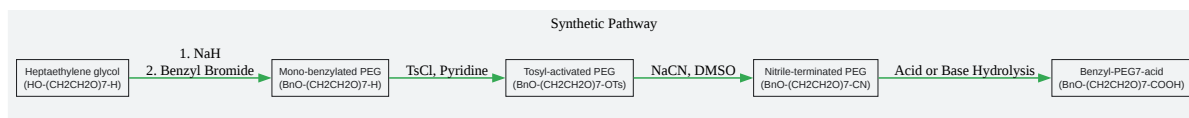
The rational design of bioconjugates requires a thorough understanding of the linker's physical and chemical characteristics. The properties of **Benzyl-PEG7-acid** are summarized below.

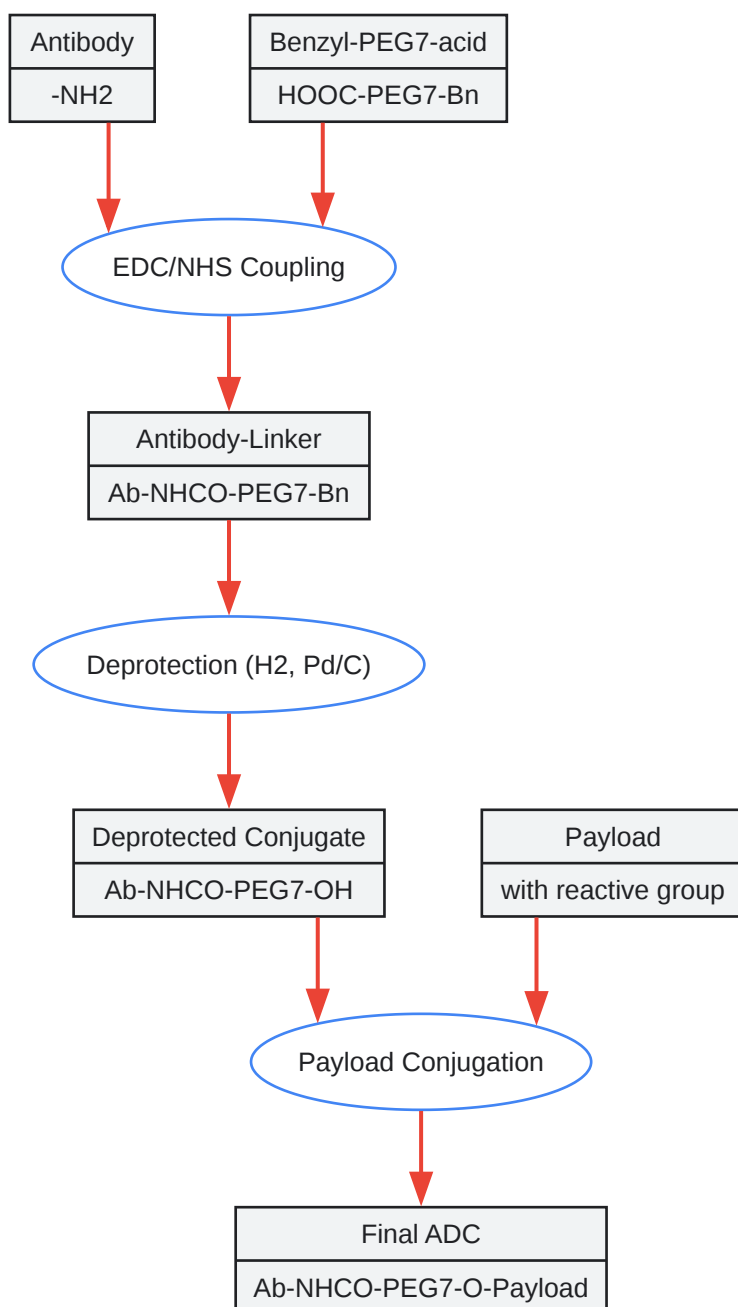
Property	Value	Reference
Molecular Formula	C23H38O10	Calculated
Molecular Weight	474.54 g/mol	Calculated
Appearance	Colorless to light yellow oil	Inferred from similar compounds
Solubility	Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in aqueous buffers.	Inferred from similar compounds
Purity	≥95%	[1]
Storage	Store at -20°C, desiccated.	[1]

Synthesis of Benzyl-PEG7-acid

The synthesis of **Benzyl-PEG7-acid** involves a multi-step process that typically starts from a commercially available PEG diol. A plausible synthetic route is outlined below. The benzyl group's stability under a wide range of reaction conditions makes it an ideal protecting group for one of the terminal hydroxyls while the other is converted to a carboxylic acid.[2]

Proposed Synthetic Scheme:





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References

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